Benzo[d]thiazole-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQOUAODPQXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Benzothiazole Scaffold
The foundational structure of Benzo[d]thiazole-2,4-diol is the benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. bohrium.comnih.gov This scaffold is a cornerstone in contemporary heterocyclic chemistry due to its presence in a wide array of biologically active compounds. bohrium.comnih.govbenthamdirect.compcbiochemres.com The unique arrangement of nitrogen and sulfur atoms within the thiazole ring, combined with the aromatic nature of the benzene ring, imparts distinct chemical properties that make it a valuable framework in drug discovery and materials science. wikipedia.orgmdpi.com
Derivatives of the benzothiazole scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govbenthamdirect.comnih.gov This has spurred extensive research into synthesizing and evaluating novel benzothiazole analogues for various therapeutic applications. nih.govhep.com.cn The versatility of the benzothiazole core allows for structural modifications at various positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. benthamdirect.comderpharmachemica.com
The Historical Context of Benzothiazole Synthesis
The journey of benzothiazole (B30560) chemistry began in 1887 with A.W. Hoffmann's first synthesis of a 2-substituted benzothiazole. mdpi.comresearchgate.net This early work laid the groundwork for future explorations into the synthesis and reactivity of this heterocyclic system. A pivotal development in benzothiazole synthesis was the Jacobson cyclization, which involves the ring closure of 2-aminothiophenols. researchgate.net This method, along with various modifications, remains a common and effective strategy for constructing the benzothiazole core. derpharmachemica.com
Over the years, a multitude of synthetic routes to benzothiazoles have been developed, often starting from 2-mercaptoaniline or substituted anilines. wikipedia.orgderpharmachemica.com These methods include reactions with acid chlorides, aldehydes in the presence of oxidants, and more recently, transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The continuous evolution of synthetic methodologies has provided chemists with efficient and versatile tools to access a diverse range of benzothiazole derivatives. hep.com.cnorganic-chemistry.org
Academic Inquiry into Benzo D Thiazole 2,4 Diol and Its Analogues
Classical Synthetic Approaches
Traditional methods for constructing the benzothiazole ring system have long been established, primarily relying on cyclization and condensation reactions. These approaches are characterized by their foundational role in heterocyclic chemistry, though they may sometimes require harsh conditions.
Cyclization and Condensation Reactions
The most prevalent classical route to 2-substituted benzothiazoles involves the condensation of an ortho-aminothiophenol with a reagent that provides the carbon atom for the C2 position of the thiazole (B1198619) ring. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic ring system. tandfonline.comorganic-chemistry.orgmdpi.com
This fundamental reaction can be adapted for a variety of benzothiazole derivatives. The general mechanism involves the initial formation of a Schiff base or a thioamide intermediate, which then undergoes cyclization. For instance, the reaction between 2-aminothiophenols and aldehydes is a widely used method. researchgate.net This condensation can be catalyzed by various agents, including Brønsted acids. organic-chemistry.org Similarly, carboxylic acids and acyl chlorides are common reactants for forming the benzothiazole core. tandfonline.com
In the specific context of this compound, the classical approach would necessitate a dihydroxylated o-aminothiophenol as the key precursor. The hydroxyl groups would be present on the aniline (B41778) ring prior to the cyclization event that forms the thiazole moiety.
Precursor Design and Reactant Selection
The design of precursors is critical for the synthesis of specifically substituted benzothiazoles like this compound. The primary precursor required is an aminothiophenol bearing two hydroxyl groups on the benzene (B151609) ring, such as 2-amino-3,5-dihydroxythiophenol or a related isomer. The synthesis of this highly functionalized starting material is a significant challenge in itself.
The choice of the second reactant, which provides the C2 carbon, determines the substituent at this position. To obtain the 2-hydroxy (or its tautomeric 2-oxo) functionality, several C1 sources can be employed. The reaction of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of a reducing agent like a hydrosilane has been shown to yield benzothiazoles. acs.orgacs.org This method is particularly relevant as it utilizes a green and abundant C1 building block. chemrevlett.com Ionic liquids have been found to effectively catalyze this transformation under mild conditions. acs.orgacs.orgrsc.orgrsc.org Other potential C1 sources for installing the 2-hydroxy group include urea, phosgene, or carbon disulfide, though these often involve more hazardous conditions.
Modern and Green Chemistry Syntheses
Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methodologies. These modern approaches, including one-pot reactions, microwave-assisted synthesis, and advanced catalytic systems, have been successfully applied to the synthesis of benzothiazole derivatives.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, minimizing the need for isolating intermediates and reducing solvent waste and time. hilarispublisher.com Several one-pot procedures have been developed for the synthesis of substituted benzothiazoles. For example, a three-component reaction of 2-aminobenzothiazole, an aldehyde, and a dicarbonyl compound can produce complex fused pyrimido[2,1-b]benzothiazole systems. hilarispublisher.com
A convenient one-pot synthesis of 2-arylimidazo[2,1-b]benzothiazoles has been achieved using [hydroxy(tosyloxy)iodo]benzene, which first generates an α-tosyloxyketone intermediate that then reacts with a 2-aminobenzothiazole. tandfonline.comtandfonline.com While not leading directly to this compound, these methods demonstrate the power of one-pot strategies for building complex benzothiazole-containing structures. A relevant example is the synthesis of 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, which creates a diol functionality on a phenyl substituent at the C2 position. ajgreenchem.com
Table 1: One-Pot Synthesis of a Dihydroxy-Substituted Benzothiazole Derivative This table showcases the synthesis of a related dihydroxy compound, illustrating the one-pot multicomponent approach.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol (B119425), 2,4-Dihydroxybenzaldehyde, Azide | K₂CO₃, DMF, 4 hours | 4-(Benzo[d]thiazol-2-yl)benzene-1,3-diol | Good | ajgreenchem.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govrsc.org The synthesis of benzazoles, including benzothiazoles, has significantly benefited from this technology. nih.gov
Microwave irradiation can be applied to classical condensation reactions, such as the reaction of 2-aminothiophenol with fatty acids under solvent-free conditions to produce 2-substituted benzothiazoles in excellent yields. ajol.info It has also been used for creating fused heterocyclic systems, demonstrating its versatility. mdpi.com For instance, novel 3-hydroxy-2-oxindoles have been synthesized with high yields in just 5-10 minutes using microwave activation. mdpi.com This rapid and efficient heating method is highly applicable to the synthesis of functionalized benzothiazoles, potentially enabling the preparation of this compound under significantly milder and faster conditions than traditional refluxing.
Table 2: Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Reactants | Conditions | Reaction Time | Advantage | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Fatty Acids | Microwave irradiation, solvent-free | Short | Excellent yields, green conditions | ajol.info |
| Substituted Isatins, Malonic/Cyanoacetic Acids | Microwave irradiation, 1.5 eq. base | 5-10 minutes | High yields (up to 98%) | mdpi.com |
Catalyst-Mediated Processes (e.g., Nanoparticles, Ionic Liquids)
The use of advanced catalysts has revolutionized the synthesis of heterocyclic compounds, offering pathways that are not only more efficient but also adhere to the principles of green chemistry through catalyst recyclability and milder reaction conditions.
Nanoparticles
Nanoparticle-based catalysts have emerged as highly effective tools in organic synthesis. Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.orgjsynthchem.com These nanoparticles have been successfully employed to catalyze the synthesis of benzothiazoles from o-substituted aminobenzenes and various aldehydes, using dioxygen from the air as the oxidant. rsc.org This method represents a green and efficient strategy for constructing the benzothiazole core. rsc.orgjsynthchem.comrsc.orgtandfonline.com
Table 3: Nanoparticle-Catalyzed Synthesis of Benzothiazoles
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| CuFe₂O₄ Nanoparticles | o-Substituted Aminobenzene, Aldehydes | Magnetically recoverable, reusable (up to 10 times), uses O₂ as oxidant. | rsc.org |
| Fe₃O₄@SiO₂-S-Bu-SO₃H MNPs | 2-Aminothiophenol, Aldehydes | Solid acid catalyst, ultrasonic assistance, short reaction times (3-11 min), excellent yields (90-98%). | tandfonline.com |
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable nature make them attractive alternatives to volatile organic solvents. researchgate.net Acetate-based ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), have been shown to be multifunctional catalysts for benzothiazole synthesis. acs.orgacs.org They can activate both CO₂ and a hydrosilane to form a reactive intermediate, while simultaneously activating the 2-aminothiophenol via hydrogen bonding, enabling the reaction to proceed under mild conditions (e.g., 60°C, 0.5 MPa CO₂) without any metal additives. acs.orgacs.org More recently, a tetrabutylphosphonium (B1682233) benoxazolone ionic liquid was found to catalyze the same transformation at room temperature and atmospheric pressure. rsc.orgrsc.org
Table 4: Ionic Liquid-Catalyzed Synthesis of Benzothiazoles from CO₂
| Ionic Liquid Catalyst | Reactants | Conditions | Advantage | Reference |
|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) | 2-Aminothiophenols, CO₂, Hydrosilane | 60°C, 0.5 MPa CO₂ | Metal-free, mild conditions, high yields. | acs.orgacs.org |
| Tetrabutylphosphonium benoxazolone ([P₄₄₄₄][Benoxa]) | 2-Aminothiophenols, CO₂, Hydrosilane | 30°C, 0.1 MPa CO₂ (atmospheric pressure) | Ambient temperature and pressure, solvent-free. | rsc.orgrsc.org |
Mechanistic Pathways of this compound Formation and Derivatization
Proposed Reaction Mechanisms
The formation of the benzo[d]thiazole ring, the core of this compound, typically proceeds through a cyclocondensation reaction. A widely accepted mechanism involves the initial reaction of a 2-aminothiophenol with a carbonyl-containing compound.
In the case of synthesis from 2-aminothiophenol and an aldehyde, the reaction likely begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the intramolecular nucleophilic attack of the thiol group onto the same carbon, leading to the formation of a thiazolidine (B150603) ring after dehydration. Subsequent oxidation of this intermediate yields the aromatic benzothiazole ring system. The use of an oxidizing agent or catalyst can facilitate this final aromatization step. unimore.it
When carboxylic acids or their derivatives are used, the mechanism involves the formation of an amide bond between the 2-aminothiophenol and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
The derivatization of the benzothiazole core often involves electrophilic or nucleophilic substitution reactions, depending on the nature of the existing substituents and the reagents used. For instance, the alkylation of hydroxyl groups on a benzothiazole ring, a common derivatization, proceeds via a Williamson ether synthesis mechanism. acs.org In this reaction, a base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then attacks an alkyl halide to form the ether linkage.
The formation of hydrazone derivatives from a 2-hydrazinylbenzo[d]thiazole involves the condensation with an aldehyde or ketone. nih.gov The reaction is typically catalyzed by a small amount of acid and proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. nih.gov
Regioselectivity and Stereochemical Considerations
Regioselectivity is a critical aspect in the synthesis of substituted benzothiazoles, including derivatives of this compound. The position of substituents on the final product is determined by the substitution pattern of the starting materials. For example, in the synthesis of 2-arylbenzothiazoles from substituted 2-aminothiophenols and benzaldehydes, the substituents on both aromatic rings dictate the final structure of the molecule.
In the synthesis of functionalized thiazoles through the reaction of a thioamide with α-bromocarbonyl compounds, regioselectivity is observed in the formation of the thiazole ring. scispace.com The reaction proceeds in a specific manner to yield a single regioisomer. scispace.com
Stereochemical considerations become important when chiral centers are present in the molecule or are created during the reaction. For instance, in the synthesis of new 1,3-thiazolidine systems, which are precursors to some benzothiazole derivatives, the stereochemistry of the starting materials, such as ephedrine (B3423809) and pseudoephedrine, dictates the stereochemistry of the resulting thiazolidine ring. researchgate.net The interconversion of isomers can sometimes be observed, which may proceed through a non-cyclic zwitterionic intermediate. researchgate.net
The following table outlines some key mechanistic and selectivity aspects:
| Reaction Type | Proposed Mechanism | Selectivity Considerations | Reference |
| Benzothiazole formation | Cyclocondensation of 2-aminothiophenol and a carbonyl compound | Regioselectivity determined by starting material substitution | unimore.it |
| Williamson ether synthesis | Nucleophilic substitution (SN2) | - | acs.org |
| Hydrazone formation | Condensation via carbinolamine intermediate | - | nih.gov |
| Thiazole formation | Reaction of thioamide with α-bromocarbonyl compounds | Regioselective | scispace.com |
| Thiazolidine formation | From chiral precursors | Stereochemistry dictated by starting materials | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Studies
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, one would expect to observe signals for the aromatic protons on the benzene ring and the hydroxyl protons.
Aromatic Region: The protons on the fused benzene ring would typically appear as multiplets in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the thiazole ring and hydroxyl groups.
Hydroxyl Protons: The two hydroxyl (-OH) protons would likely appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In related dihydroxy benzothiazole compounds, these signals have been observed. For instance, in the isomeric 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, the hydroxyl protons appear as a singlet at 5.02 ppm in CDCl₃. ajgreenchem.com
Carbon-13 (¹³C) NMR Investigations
¹³C NMR spectroscopy provides data on the different carbon environments in a molecule.
Aromatic and Heterocyclic Carbons: The seven carbon atoms of the this compound core would produce distinct signals. The carbons of the benzene ring typically resonate in the range of 110-150 ppm. The carbons within the thiazole moiety, particularly those bonded to heteroatoms (N, S, O), would have characteristic chemical shifts. For example, the C=N carbon in related benzothiazoles often appears significantly downfield, sometimes exceeding 150 ppm. ajgreenchem.com The carbons bearing the hydroxyl groups (C-2 and C-4) would also be shifted downfield due to the electronegativity of the oxygen atoms.
Advanced 2D NMR Techniques for Structural Assignment
To unambiguously assign the ¹H and ¹³C signals, especially for a molecule with a complex aromatic region, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the following characteristic absorption bands would be anticipated:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretching | 3200-3600 (Broad) |
| Aromatic C-H | C-H Stretching | 3000-3100 |
| Thioamide/Thiourea | C=O / C=N Stretching | 1630-1700 |
| Aromatic Ring | C=C Stretching | 1450-1600 |
| Thiazole Ring | C-N / C-S Stretching | 1300-1400 |
Data in this table is hypothetical and based on characteristic ranges for functional groups found in related molecules. For example, various benzothiazole derivatives show characteristic bands for C=N and C-S vibrations. conicet.gov.arbeilstein-journals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzothiazole ring system is a chromophore that absorbs UV light. The absorption maxima (λ_max) are indicative of π → π* and n → π* electronic transitions. For this compound, absorption peaks would be expected in the UV region, likely between 250 and 350 nm. The exact position and intensity of these peaks would be influenced by the hydroxyl substituents and the solvent used for the analysis. Studies on related dihydroxy-substituted benzothiazoles confirm absorptions within this range. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Molecular Ion: For this compound (C₇H₅NO₂S), the expected exact mass is approximately 167.00 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In ESI-MS, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 168.
Fragmentation Pattern: The fragmentation of the molecular ion would yield smaller, stable charged fragments. Characteristic fragmentation for a benzothiazole core often involves the cleavage of the thiazole ring. The loss of small neutral molecules like CO, HCN, or CHO from the parent ion would be expected, and the analysis of these fragments helps to confirm the structure of the original molecule.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. bhu.ac.in Its principles are analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. bhu.ac.in This specificity makes ESR a powerful tool for studying organic and inorganic radicals, transition metal complexes, and other paramagnetic species. libretexts.org The fundamental equation of ESR spectroscopy relates the microwave frequency (ν) and the external magnetic field (B₀) to the g-factor, a dimensionless constant characteristic of the unpaired electron's environment: hν = gμBB₀. bhu.ac.in
A stable, closed-shell molecule like this compound, which lacks unpaired electrons, is diamagnetic and therefore would not be expected to produce an ESR signal. The technique's utility is limited to paramagnetic species. bhu.ac.in However, ESR spectroscopy can provide significant structural information if this compound is part of a system containing an unpaired electron, such as a transition metal complex or if it is converted into a radical species.
For instance, in studies of related benzothiazole derivatives complexed with transition metals, ESR provides critical insights. The ESR spectrum of a copper (II) complex with a Schiff base ligand derived from benzothiazole, 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol, offers information on the metal-ligand interaction. researchgate.net Analysis of the spectrum for the copper complex indicated g-values that were greater than that of a free electron, suggesting the unpaired electron is located in the dx²-y² molecular orbital. researchgate.net A g-value below 2.3 is indicative of a covalent character in the bond between the metal and the ligand. researchgate.net The presence of hyperfine splitting in an ESR spectrum, caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N), can further elucidate the electron's distribution within the molecule and identify the atoms bonded to the paramagnetic center. bhu.ac.in
X-ray Diffraction (XRD) Analysis for Solid-State Structure
While a specific crystal structure for this compound has not been detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related benzothiazole derivatives. This research provides a clear indication of the structural insights that would be gained from an XRD analysis of the title compound.
For example, the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, a related derivative, was solved and refined using single-crystal XRD. researchgate.net The analysis revealed the compound crystallizes in the monoclinic space group P2/c. researchgate.net Such an analysis for this compound would similarly identify its crystal system and space group, providing fundamental information about its solid-state symmetry.
The detailed structural parameters obtained from XRD are presented in a crystallographic data table. The table below contains data for an analogous benzothiazole derivative to illustrate the type of information generated.
Interactive Table: Crystallographic Data for 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 10.017(1) |
| b (Å) | 11.725(1) |
| c (Å) | 10.341(1) |
| α (°) | 90 |
| β (°) | 110.42(1) |
| γ (°) | 90 |
| Volume (ų) | 1208.1(1) |
| Z | 4 |
| Calculated Density (g cm⁻³) | 1.409 |
| R₁ [I > 2σ(I)] | 0.0308 |
| wR₂ [I > 2σ(I)] | 0.0818 |
An XRD analysis of this compound would determine the planarity of the fused ring system. In many benzothiazole derivatives, the ring system is nearly planar. nih.govnih.gov The analysis would also reveal key intramolecular and intermolecular interactions. For instance, the hydroxyl groups of this compound would be expected to form strong intermolecular hydrogen bonds, which would dictate the crystal packing arrangement, potentially forming sheets or ribbon-like structures, as seen in other derivatives. nih.gov The precise bond lengths and angles within the thiazole and benzene rings could confirm the tautomeric form present in the solid state, a crucial piece of structural information.
A thorough review of available scientific literature reveals a significant lack of specific computational and theoretical investigations focused solely on this compound. While extensive research exists for the broader class of benzothiazole derivatives, detailed quantum chemical calculations, electronic structure analyses, and molecular orbital theories pertaining specifically to the 2,4-diol isomer are not readily found in the public domain.
General computational methodologies are frequently applied to the benzothiazole scaffold. For instance, Density Functional Theory (DFT) at the B3LYP level and various basis sets are commonly used to study the geometric, electronic, and spectroscopic properties of these compounds. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are also standard to understand the reactivity and electronic behavior of benzothiazole derivatives.
However, without specific studies on this compound, a detailed discussion and presentation of data tables as requested for the specified outline cannot be provided at this time. Further dedicated computational research is required to elucidate the specific quantum chemical properties of this particular compound.
Computational and Theoretical Investigations of Benzo D Thiazole 2,4 Diol
Electronic Structure and Molecular Orbital Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. This technique maps the electrostatic potential onto the molecule's surface, providing a color-coded guide to its electrophilic and nucleophilic regions.
For Benzo[d]thiazole-2,4-diol, an MEP map would be generated using Density Functional Theory (DFT) calculations, typically with a functional like B3LYP and a basis set such as 6-31+G(d,p). scirp.orgscirp.org The resulting map would illustrate regions of negative potential (typically colored red) and positive potential (colored blue).
Negative Regions (Nucleophilic Sites): The areas with the most negative electrostatic potential, indicated by deep red, are electron-rich and susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the thiazole (B1198619) ring. scirp.org These sites are prime locations for hydrogen bonding and interactions with electrophiles.
Positive Regions (Electrophilic Sites): The areas with positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. For this molecule, positive potential would be anticipated around the hydrogen atoms of the hydroxyl groups and potentially on the carbon atom of the thiazole ring adjacent to the nitrogen and sulfur atoms. scirp.org
Zero Potential Regions: Green or yellow areas on the map indicate regions of neutral or near-zero potential, often corresponding to the carbon framework of the benzene (B151609) ring.
By analyzing the MEP map, researchers can gain insights into how this compound might interact with other molecules, including biological receptors or reactants in a chemical synthesis, which is fundamental for understanding its molecular recognition patterns. scirp.org
Reactivity and Stability Assessments
Global and Local Reactivity Descriptors
Conceptual DFT provides a powerful framework for quantifying the reactivity of a molecule through various descriptors. These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For this compound, these descriptors would offer a quantitative measure of its stability and reactivity. scirp.org
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and less stable. scirp.orgmdpi.com
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com Softness is the reciprocal of hardness and correlates with higher reactivity. scirp.orgscirp.org
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. scirp.org
Chemical Potential (μ): This represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. scirp.orgscirp.org
The following table illustrates the typical global reactivity descriptors that would be calculated for this compound.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | Energy needed to remove an electron |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Propensity for charge transfer |
| Electronegativity (χ) | (IP + EA) / 2 | Electron-attracting power |
| Chemical Potential (μ) | -(IP + EA) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature |
Local Reactivity Descriptors: While global descriptors give a picture of the whole molecule, local descriptors like Fukui functions and local softness are used to identify the reactivity of specific atomic sites within the molecule. This allows for the prediction of regioselectivity in chemical reactions.
Thermodynamic Parameters of Formation and Reaction
Computational chemistry allows for the calculation of key thermodynamic parameters that describe the stability and energetics of a molecule and its reactions. For this compound, these calculations would typically be performed using DFT methods. scirp.org The standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.
Standard Enthalpy of Formation (ΔH°f): This value indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value signifies an exothermic and energetically favorable formation process. scirp.org
Standard Gibbs Free Energy of Formation (ΔG°f): This is the most definitive indicator of a compound's thermodynamic stability under standard conditions. A negative value implies that the formation of the molecule is a spontaneous process. scirp.org
Standard Entropy of Formation (ΔS°f): This parameter reflects the change in disorder during the formation of the molecule from its elements.
These parameters are crucial for understanding the conditions under which this compound can be synthesized and its stability relative to other isomers or related compounds.
The table below shows the kind of thermodynamic data that would be generated for this compound.
| Thermodynamic Parameter | Symbol | Unit | Significance |
| Standard Enthalpy of Formation | ΔH°f | kcal/mol | Heat released or absorbed during formation |
| Standard Gibbs Free Energy of Formation | ΔG°f | kcal/mol | Spontaneity of formation |
| Standard Entropy of Formation | ΔS°f | cal/mol·K | Change in disorder during formation |
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve studying the rotation around single bonds, particularly the C-O bonds of the hydroxyl groups.
The analysis is performed by systematically rotating specific dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES). This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
Stable Conformers: The points of lowest energy on the PES correspond to the most stable three-dimensional arrangements of the molecule. For this compound, the orientation of the two hydroxyl groups relative to the thiazole ring and each other would define the primary conformers. Intramolecular hydrogen bonding between the hydroxyl groups or with the nitrogen/sulfur atoms of the thiazole ring could play a significant role in stabilizing certain conformations.
This analysis provides critical information about the molecule's shape, which is fundamental to its biological activity and interaction with other molecules. mdpi.com
Photophysical Properties and Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. scirp.org This analysis is key to understanding the photophysical properties of this compound, such as its color and how it interacts with light.
The TD-DFT calculation predicts the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.
UV-Visible Absorption Spectrum: The primary output of a TD-DFT calculation is a theoretical UV-Vis spectrum. This spectrum would show the wavelengths of light (λmax) that this compound is likely to absorb.
Electronic Transitions: The calculation also identifies the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved in the excitation (e.g., transitions from the HOMO to the LUMO). mdpi.com For benzothiazole (B30560) derivatives, these transitions are typically responsible for absorption in the UV region. mdpi.com
Influence of Solvent: TD-DFT calculations can be performed in the gas phase or by incorporating a solvent model to simulate how the electronic spectrum might change in different environments.
The table below presents the type of data obtained from a TD-DFT analysis for the most significant electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | - | - | - | e.g., HOMO → LUMO (π→π) |
| S0 → S2 | - | - | - | e.g., HOMO-1 → LUMO (π→π) |
| S0 → S3 | - | - | - | e.g., HOMO → LUMO+1 (n→π*) |
This information is invaluable for designing molecules with specific optical properties, for applications in areas such as dyes, sensors, or photodynamic therapy.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Upon photoexcitation, molecules like 2-(2',4'-dihydroxyphenyl)benzothiazole, and presumably this compound, can undergo ESIPT. This process involves the transfer of a proton from a donor group (a hydroxyl group) to an acceptor group (the nitrogen atom of the thiazole ring) within the same molecule in the excited state. This phenomenon is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima, and can lead to dual emission bands. nih.gov
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the ESIPT mechanism. nih.gov These computational methods allow for the calculation of the molecular structures and energy levels in both the ground and excited states.
The ESIPT process is understood to proceed through the following key steps:
Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (S₀) to an excited state (S₁). In its ground state, the enol form is the most stable tautomer.
Intramolecular Proton Transfer: In the excited state, the acidity of the hydroxyl proton donor and the basicity of the thiazole nitrogen acceptor are significantly increased. This facilitates the transfer of a proton along a pre-existing intramolecular hydrogen bond, leading to the formation of a keto tautomer. This transfer is often an ultrafast process.
Fluorescence Emission: The excited keto tautomer then relaxes to its ground state by emitting a photon. This emission is at a lower energy (longer wavelength) compared to the absorption of the enol form, resulting in a large Stokes shift.
Reverse Proton Transfer: In the ground state, the keto form is typically less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer and completing the photocycle.
Computational studies on 2-(2',4'-dihydroxyphenyl)benzothiazole have shown that this molecule is fluorescent and its emission characteristics are highly sensitive to its micro-environment, such as pH. nih.gov The presence of dual emission bands is a strong indicator of the ESIPT process, with one band corresponding to the emission from the locally excited enol form and the other, red-shifted band corresponding to the emission from the proton-transferred keto form.
The following table summarizes the key molecular species involved in the ESIPT mechanism of a dihydroxy-substituted benzothiazole.
| Molecular Species | State | Description |
| Enol Form | Ground (S₀) and Excited (S₁) | The initial, more stable tautomer with hydroxyl groups. |
| Keto Form | Excited (S₁) and Ground (S₀) | The tautomer formed after intramolecular proton transfer. |
This table is based on the general mechanism of ESIPT in related compounds.
Excited State Intramolecular Double Proton Transfer (ESIDPT) Pathways
In molecules with two hydroxyl groups strategically positioned to form intramolecular hydrogen bonds with proton-accepting sites, an Excited State Intramolecular Double Proton Transfer (ESIDPT) can occur. For this compound, with hydroxyl groups at the 2 and 4 positions, the possibility of a double proton transfer exists, although this would depend on the specific molecular geometry and the favorability of forming two intramolecular hydrogen bonds.
Computational studies on related systems with dual proton transfer capabilities, such as 2,2'-(benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diyl)diphenol, have demonstrated that ESIDPT can proceed through either a stepwise or a concerted mechanism. nih.gov In a stepwise mechanism, the two protons transfer sequentially, forming an intermediate species with a single proton transfer. In a concerted mechanism, both protons transfer simultaneously.
The potential energy surfaces of the excited state, calculated using computational methods, are crucial for determining the preferred pathway. These calculations often reveal the energy barriers associated with each step of the proton transfer process. For many systems, a stepwise ESIDPT mechanism is found to be energetically more favorable. nih.gov
The investigation of the S₁-state potential energy surface for molecules with dual proton transfer capabilities can identify the different tautomeric forms and the transition states connecting them. nih.gov The relative energies of these species determine the kinetics and thermodynamics of the ESIDPT process.
The following table outlines the potential species involved in a hypothetical stepwise ESIDPT pathway for this compound.
| Molecular Species | Description |
| Dihydroxy (Enol-Enol) Form | The initial, most stable tautomer in the ground state. |
| Mono-Keto Form | An intermediate species formed after the transfer of the first proton in the excited state. |
| Di-Keto Form | The final tautomer formed after the transfer of the second proton in the excited state. |
This table is a hypothetical representation of the species involved in a stepwise ESIDPT process for this compound, based on studies of analogous compounds.
Tautomeric Equilibria and Isomerism in Benzo D Thiazole 2,4 Diol Systems
Keto-Enol Tautomerism Investigations
Benzo[d]thiazole-2,4-diol can exist in equilibrium between its dihydroxy (enol) form and various keto forms. The diketo form, Benzo[d]thiazole-2,4(3H,7H)-dione, and the keto-enol forms, 4-hydroxybenzo[d]thiazol-2(3H)-one and 2-hydroxybenzo[d]thiazol-4(5H)-one, are the principal species involved in this equilibrium. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and the inherent stability of the carbonyl group versus the enolic double bond. Generally, the keto tautomer is thermodynamically more stable than the enol counterpart due to the greater strength of the C=O double bond compared to the C=C double bond. However, in certain molecular contexts, factors like conjugation and the formation of intramolecular hydrogen bonds can shift the equilibrium towards the enol form.
Amino-Imino Tautomerism Considerations
In addition to keto-enol tautomerism, the lactam-lactim tautomerism, a form of amino-imino tautomerism, is a significant consideration for the this compound system. The 4-hydroxybenzo[d]thiazol-2(3H)-one tautomer, for instance, contains an amide group within its heterocyclic ring. This allows for the migration of a proton from the nitrogen atom to the exocyclic oxygen atom, resulting in the formation of the 2,4-dihydroxybenzo[d]thiazole (lactim) form. The stability of the amino (lactam) form is generally favored in many heterocyclic systems. However, the equilibrium can be influenced by substitution patterns and solvent effects. Studies on related aminothiazole systems have shown that while the amino form typically predominates, the presence of electron-donating or electron-withdrawing groups can alter the tautomeric preference.
Experimental Evidence for Tautomeric Forms (Spectroscopic Signatures)
Spectroscopic techniques are instrumental in identifying and quantifying the different tautomeric forms of this compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating tautomeric equilibria. The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of distinct signals for hydroxyl protons (enol/lactim) and N-H protons (keto/lactam) can provide direct evidence for the coexistence of different tautomers in solution. The observation of averaged signals may indicate a rapid equilibrium between tautomeric forms on the NMR timescale.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Different tautomers of a compound typically exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures and conjugation systems. By analyzing the absorption bands in various solvents, it is possible to infer the predominant tautomeric form and study the solvent's effect on the equilibrium. For example, studies on related 1,3,4-thiadiazole (B1197879) derivatives with a 2,4-dihydroxyphenyl function have shown that nonpolar solvents tend to favor the keto tautomers, while polar solvents favor the enol form. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can provide characteristic vibrational frequencies for the functional groups present in each tautomer. The C=O stretching vibration (typically in the range of 1650-1750 cm⁻¹) is a clear indicator of the keto or lactam form. Conversely, the presence of broad O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands would support the existence of the enol or lactim tautomer.
While direct experimental spectroscopic data for this compound is not extensively reported in the literature, the principles derived from studies on analogous heterocyclic systems provide a strong basis for interpreting its potential spectroscopic signatures.
Theoretical Modeling of Tautomeric Pathways and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the relative stabilities of tautomers and the energy barriers associated with their interconversion. Theoretical studies on benzothiazole (B30560) derivatives have provided a framework for understanding these transformations.
For instance, a theoretical study on the tautomerism of 2-substituted benzothiazoles calculated the activation energies for the interconversion of different tautomeric forms. In a model system, the energy barrier for the transition from an ol tautomer to a one tautomer was calculated to be 27.24 kJ/mol, while the reverse reaction had a barrier of 23.70 kJ/mol. scispace.com The relatively small difference in these energy barriers (3.5 kJ/mol) suggests the potential for the coexistence of both tautomers. scispace.com Similar calculations for the amine-imine tautomerism in another benzothiazole derivative showed a higher energy barrier, indicating a stronger preference for one tautomer over the other. scispace.com
These computational models can predict the most stable tautomer in the gas phase and in different solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). The calculations typically involve geometry optimization of all possible tautomers and transition states to determine their relative energies and the activation energy for the proton transfer reactions.
Table 1: Theoretical Relative Energies and Activation Energies for Tautomerism in a Model Benzothiazole System
| Tautomeric Equilibrium | Tautomer 1 | Tautomer 2 | Activation Energy (T1 to T2) (kJ/mol) | Activation Energy (T2 to T1) (kJ/mol) | Relative Stability |
| ol ⇌ one | ol | one | 27.24 | 23.70 | ol is slightly more stable |
| amine ⇌ imine | amine | imine | 29.41 | 40.88 | amine is significantly more stable |
Note: Data is based on a theoretical study of related benzothiazole derivatives and serves as an illustrative example.
Solvent Effects on Tautomeric Preferences
The solvent environment plays a critical role in determining the position of the tautomeric equilibrium. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over another.
In general, polar solvents tend to favor the more polar tautomer. For keto-enol equilibria, the keto form is often more polar than the enol form, and thus its concentration is expected to increase in polar solvents. Conversely, nonpolar solvents may favor the less polar enol form, especially if it is stabilized by intramolecular hydrogen bonding.
Studies on related heterocyclic systems containing a 2,4-dihydroxyphenyl moiety have demonstrated that in nonpolar solvents, the absorption spectra are characteristic of the keto tautomers, whereas in polar solvents, the enol form is predominant. mdpi.com This solvent-induced tautomerism is not solely dependent on the electric dipole moment of the solvent but can also be influenced by its average electric polarizability. mdpi.com
Theoretical calculations incorporating solvent effects can provide a quantitative understanding of these phenomena. By modeling the tautomeric equilibrium in different solvents, it is possible to predict the shift in tautomeric preference and correlate it with the solvent's properties.
Studies on Reactivity and Chemical Transformations of Benzo D Thiazole 2,4 Diol
Functional Group Reactivity at the Diol Positions
The two hydroxyl groups of Benzo[d]thiazole-2,4-diol are primary sites for functionalization. Their reactivity is influenced by their positions on the benzothiazole (B30560) scaffold. The hydroxyl group at the C4 position is a typical phenolic hydroxyl group, while the one at the C2 position is part of an enolic tautomer of a thiazolin-2-one system. This difference in electronic environment can lead to regioselective reactions.
Alkylation and Acylation: The hydroxyl groups can undergo O-alkylation and O-acylation to form ethers and esters, respectively. The relative reactivity of the two hydroxyl groups can be influenced by the reaction conditions. For instance, in related dihydroxy aromatic compounds like 2,4-dihydroxybenzaldehydes, regioselective alkylation at the 4-position can be achieved under specific basic conditions, suggesting that the 4-OH group in this compound might exhibit higher nucleophilicity in certain reactions nih.gov.
Oxidation: The diol system is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation could potentially lead to the formation of quinone-like structures. While direct oxidation studies on this compound are not extensively reported, the oxidation of similar phenolic and enolic systems is a well-established transformation in organic chemistry.
Table 1: Potential Reactions at the Diol Positions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃, CsHCO₃) | 2-Alkoxy-4-hydroxybenzo[d]thiazole, 4-Alkoxy-2-hydroxybenzo[d]thiazole, or 2,4-Dialkoxybenzo[d]thiazole |
| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N) | 2-(Acyloxy)-4-hydroxybenzo[d]thiazole, 4-(Acyloxy)-2-hydroxybenzo[d]thiazole, or 2,4-Di(acyloxy)benzo[d]thiazole |
| Oxidation | Oxidizing agent (e.g., Fremy's salt, DDQ) | Benzo[d]thiazole-2,4-dione or other oxidized species |
Derivatization Strategies for Structural Modification
The structural modification of this compound through derivatization of its diol functional groups allows for the fine-tuning of its physicochemical and biological properties. These strategies are crucial for developing new compounds with specific activities.
One common strategy involves the synthesis of Schiff bases. For instance, aminothiazole derivatives can be condensed with aldehydes to form Schiff bases, which can then act as ligands for metal complexes nih.gov. While this compound itself is not an amine, it can be chemically modified to introduce an amino group or other reactive moieties that can then be used for further derivatization.
Another approach is to utilize the hydroxyl groups as anchors for building more complex molecules. For example, the synthesis of benzothiazole derivatives containing a thiazolidine-2,4-dione moiety has been reported, showcasing a strategy where the core benzothiazole structure is elaborated with other heterocyclic systems researchgate.net. The diol groups of this compound could serve as ideal starting points for such multi-step synthetic sequences.
Furthermore, the synthesis of various benzothiazole derivatives often involves the cyclization of precursors. organic-chemistry.orgnih.gov While these methods typically build the benzothiazole ring system itself, the principles can be adapted to modify a pre-existing scaffold like this compound. For instance, electrophilic substitution on the benzene (B151609) ring, followed by functional group manipulation, can lead to a wide range of substituted derivatives.
Cyclization and Ring-Opening Reactions
The benzothiazole ring system can participate in both cyclization and ring-opening reactions, leading to the formation of novel heterocyclic structures.
Cyclization Reactions: Intramolecular cyclization of appropriately substituted benzothiazole derivatives can lead to the formation of fused heterocyclic systems. For example, the synthesis of benzo researchgate.netorganic-chemistry.orgthiazolo[2,3-c] researchgate.netresearchgate.netnih.govtriazole derivatives has been achieved through the oxidative cyclization of disulfide intermediates derived from benzothiazole precursors. nih.govresearchgate.net The hydroxyl groups of this compound could be functionalized with side chains that, upon activation, could undergo intramolecular cyclization to form new fused rings.
Ring-Opening Reactions: The thiazole (B1198619) ring of benzothiazole derivatives can be opened under certain conditions. For instance, an oxidative ring-opening of benzothiazoles to acylamidobenzene sulfonate esters has been described. scholaris.ca In other cases, thiazoline (B8809763) rings can be opened by S-alkylation, generating N-alkenyl functionalized products. nih.gov Such ring-opening strategies can provide access to linear intermediates that can be used to synthesize other classes of compounds. The presence of the diol functionality in this compound would likely influence the feasibility and outcome of such ring-opening reactions.
Formation of Metal Complexes and Coordination Chemistry
Benzothiazole and its derivatives are well-known for their ability to form coordination complexes with a variety of metal ions. nih.govresearchgate.netmdpi.comscilit.com The nitrogen and sulfur atoms of the thiazole ring are the primary coordination sites.
The presence of the 2,4-diol functional groups in this compound introduces additional potential coordination sites. The hydroxyl groups, particularly after deprotonation, can act as anionic oxygen donors, leading to the formation of stable chelate rings with metal ions. This chelation can enhance the stability and modify the electronic properties of the resulting metal complexes.
Table 2: Potential Coordination Modes of this compound with Metal Ions
| Coordination Mode | Potential Donor Atoms | Example Metal Ions |
| Bidentate | N, S | Cu(II), Ni(II), Co(II) |
| Tridentate | N, S, O (from 4-OH) | Fe(III), Ru(II), Zn(II) |
| Tetradentate (bridging) | N, S, O (from 2-OH), O (from 4-OH) | Lanthanides, Transition metal clusters |
The formation of such metal complexes can have a significant impact on the properties of the benzothiazole ligand, including its electronic absorption and emission spectra, redox potentials, and biological activity.
Advanced Applications and Pre Clinical Research Directions of Benzo D Thiazole 2,4 Diol and Its Analogues
Molecular Interactions in Biological Systems (In Vitro and In Silico)
The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. benthamscience.com These activities stem from their ability to interact with various biological targets, which has been extensively explored through in vitro assays and computational modeling.
Investigations into Enzyme Inhibition
Analogues of Benzo[d]thiazole-2,4-diol have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.
Tyrosinase: Certain benzothiazole derivatives bearing alkyl phenyl ether fragments have shown excellent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. Notably, compounds have demonstrated inhibitory concentrations (IC50) as low as 8.6 ± 0.2 µM, which is superior to the standard inhibitor, kojic acid (IC50 = 17.8 ± 0.6 µM). researchgate.net
Lipase: Novel benzothiazole sulfonate hybrids have been screened for their potential to inhibit pancreatic lipase, an enzyme crucial for dietary fat absorption. Specific derivatives exhibited more effective inhibition than the standard drug Orlistat, with IC50 values recorded as low as 22.73 ± 4.15 µM. researchgate.netresearchgate.net
Cholinesterases and Monoamine Oxidase (MAO): In the context of Alzheimer's disease, newly synthesized benzothiazole derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govanadolu.edu.trrsc.org One particular compound showed potent inhibition with IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. anadolu.edu.trrsc.orgresearchgate.net
Topoisomerase: Benzothiazole derivatives have been investigated as inhibitors of human DNA topoisomerase IIα, an enzyme vital for DNA replication and a key target for anticancer drugs. esisresearch.org One of the most effective compounds identified was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), which exhibited a remarkably low IC50 value of 39 nM. esisresearch.org These compounds are believed to act as catalytic inhibitors rather than topoisomerase poisons. esisresearch.org
Enzyme Inhibition by Benzothiazole Analogues
| Enzyme | Derivative Type | Key Finding (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|
| Tyrosinase | Alkyl phenyl ether derivative | 8.6 ± 0.2 µM | Kojic Acid | 17.8 ± 0.6 µM |
| Pancreatic Lipase | Sulfonate hybrid | 22.73 ± 4.15 µM | Orlistat | 57.75 µM |
| Acetylcholinesterase (AChE) | Piperazine derivative | 23.4 ± 1.1 nM | Donepezil | - |
| Monoamine Oxidase B (MAO-B) | Piperazine derivative | 40.3 ± 1.7 nM | - | - |
| Topoisomerase IIα | Tosylated salt (BM3) | 39 nM | - | - |
Receptor Binding Studies via Molecular Docking (In Silico)
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of benzothiazole analogues with various biological receptors, providing a rationale for their observed activities.
Anticancer Targets: Docking studies have been performed on benzothiazole derivatives against targets like the estrogen receptor (PDB ID: 3ERT) for breast cancer, revealing potentially high binding affinities. iaea.orginnovareacademics.in In silico screening of novel hybrids has also targeted Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. researchgate.net Other studies have focused on the tyrosine kinase receptor p56lck, where designed benzothiazole-thiazole hybrids were evaluated as potential inhibitors. biointerfaceresearch.com
Antimicrobial Targets: To understand the mechanism of antimicrobial action, benzothiazole derivatives have been docked against essential microbial enzymes. These include DNA gyrase from Staphylococcus aureus and Mycobacterium tuberculosis, fungal cytochrome P450 14α-sterol demethylase, and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.govrsc.org These studies often show strong binding energies and key interactions, such as hydrogen bonding and π–π stacking, within the active sites of these enzymes. nih.govrsc.org
Other Targets: The binding of benzothiazole derivatives to GABA-aminotransferase has been explored for potential anticonvulsant activity. researchgate.net Additionally, studies have investigated the interaction of these compounds with Leishmania major Pteridine Reductase 1 (LmPTR1) as a strategy for developing new anti-leishmanial agents. nih.gov
Cellular Activity Studies
The biological effects of this compound analogues have been confirmed through various in vitro cellular assays.
Antiproliferative Effects: A broad spectrum of benzothiazole derivatives has demonstrated potent antiproliferative activity against numerous human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line, with some compounds exhibiting greater potency than the standard drug cisplatin. nih.gov Other cell lines where antiproliferative effects have been observed include HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer). nih.govtandfonline.com The IC50 values for some of these compounds are in the nanomolar to low micromolar range. nih.govtandfonline.com
Antioxidant Capacity: The antioxidant potential of benzothiazole derivatives has been evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govjchr.org Some compounds have shown significant radical scavenging activity, which is beneficial for mitigating oxidative stress-related damage. nih.gov
Antiproliferative Activity of Benzothiazole Analogues
| Derivative Type | Cell Line | Activity (IC50) |
|---|---|---|
| Substituted Benzothiazole | MCF-7 (Breast Cancer) | 5.15 µM |
| Chlorobenzyl Indole Semiacarbazide Benzothiazole | HT-29 (Colon Cancer) | 0.024 µM |
| Hydrazine Benzothiazole | HeLa (Cervical Cancer) | 2.41 µM |
| Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast Cancer) | 1.2 nM |
Investigations of Antimicrobial and Antifungal Interactions (In Vitro)
Benzothiazole-based compounds have emerged as promising antimicrobial and antifungal agents. pcbiochemres.com
Antibacterial Activity: Numerous studies have confirmed the antibacterial efficacy of benzothiazole analogues against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comjchr.orgnih.gov Hybrid molecules, such as benzothiazole-thiazole scaffolds, have shown particularly potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 15.63 μg/mL against various strains. nih.govrsc.orgresearchgate.net Structure-activity relationship analyses suggest that the presence of electron-withdrawing groups can enhance antibacterial potency. nih.govrsc.org
Antifungal Activity: The antifungal properties of these compounds have been tested against clinically relevant fungi like Candida albicans and Aspergillus niger. mdpi.comjchr.org Several derivatives have displayed significant antifungal activity, in some cases superior to standard drugs like ketoconazole (B1673606) and bifonazole. mdpi.com The MIC values reported for the most active compounds are often in the low microgram per milliliter range. mdpi.com
Antimalarial Activity in Pre-clinical Models
The benzothiazole scaffold is a promising starting point for the development of new antimalarial drugs. nih.govmalariaworld.orgmalariaworld.org
In Vitro and In Vivo Studies: A systematic review of 28 articles identified 232 benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite, including Plasmodium falciparum. nih.govmalariaworld.org In vivo studies using murine models infected with Plasmodium berghei have also shown that synthesized benzothiazole derivatives can produce a significant reduction in parasitemia. The structure-activity relationship is crucial, indicating that the substitution pattern on the benzothiazole ring significantly influences the antimalarial efficacy. nih.govmalariaworld.org
Supramolecular Chemistry and Material Science Applications
While the primary focus of research on this compound and its analogues has been in medicinal chemistry, the core benzothiazole structure also has applications in material science. Benzothiazole derivatives are utilized in the synthesis of dyes and polymers. pcbiochemres.com They are also employed as imaging agents for B-amyloid plaques, highlighting their potential in diagnostics and material-based sensor applications. pcbiochemres.com
Ligand Design for Coordination Polymers
The structural versatility of benzothiazole derivatives makes them excellent candidates for ligands in the design of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional structures. The nitrogen and sulfur atoms within the thiazole (B1198619) ring offer multiple coordination sites for metal ions, enabling the formation of diverse and complex architectures.
The design of coordination polymers often targets specific functional properties, such as luminescence, which can be influenced by the choice of both the metal ion and the organic ligand. nih.gov The intrinsic fluorescence of the benzothiazole moiety can be harnessed to create luminescent coordination polymers. nih.gov For instance, research has demonstrated the synthesis of coordination polymers using thiazole-based ligands that exhibit strong emission bands, a property attributed to the ligand itself. mdpi.com
The synthesis of an iron(III) coordination polymer incorporating 2-mercaptobenzothiazole (B37678) highlights the ability of benzothiazole derivatives to form stable complexes. researchgate.net In this structure, the benzothiazole derivative acts as a ligand, bridging metal centers to create the polymeric network. researchgate.net The resulting materials often possess high thermal stability and can be designed to have porous structures, making them suitable for applications in catalysis and gas storage. uni-ulm.demdpi.com The rational design of these polymers, by carefully selecting the benzothiazole-based ligand and the metal ion, allows for the tuning of their physicochemical properties for specific applications. mdpi.com
Table 1: Examples of Benzothiazole Analogues in Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Structure | Key Property/Application |
| 2-Mercaptobenzothiazole | Fe(III) | Coordination Polymer | Thermal Stability |
| 2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)benzo[d]thiazole | Ir(III) | Cationic Coordination Polymer | Red-emitting phosphor for LEDs |
| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate | Lanthanides (La, Ce, Nd, Sm, Eu, Gd) | 2D Coordination Polymers | Luminescence |
| 2-Aminobenzothiazole | Pd(II), Pt(II) | Mono- and dinuclear complexes | Potential antitumor activity |
This table provides illustrative examples of how benzothiazole analogues are used as ligands to create functional coordination polymers with varied properties.
Role in Organic Electronic Devices (e.g., Hole-Transporting, Electron-Accepting Materials)
The electron-deficient nature of the benzothiazole ring system makes its derivatives highly valuable in the field of organic electronics. They are frequently incorporated into π-conjugated systems to modulate the electronic properties of materials used in devices like organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).
Hole-Transporting Materials (HTMs): In PSCs, the hole-transporting material is a critical component that facilitates the efficient extraction of holes from the perovskite absorber layer. Benzothiazole-based arylamines have been designed and synthesized as novel HTMs. rsc.org These materials exhibit excellent thermal stability and suitable ionization potentials (5.26–5.62 eV) that align well with the valence band of perovskite, leading to efficient hole transfer. rsc.org Perovskite solar cells utilizing these benzothiazole-based HTMs have achieved high power conversion efficiencies (PCE) of up to 20.74%. rsc.org The "donor-π-bridge-acceptor" strategy has been effectively used to enhance the charge transport properties of these small molecule HTMs. rsc.org Similarly, benzothiadiazole-based materials have also been successfully employed as efficient hole carriers in PSCs, achieving PCEs of 18.05%. acs.org
Electron-Accepting Materials: The electron-withdrawing capability of the benzothiadiazole unit makes it a powerful building block for donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net In these polymers, the benzothiadiazole acts as the acceptor moiety, and when combined with an electron-donating unit, it lowers the material's lowest unoccupied molecular orbital (LUMO) energy level. This tuning of frontier molecular orbitals is crucial for creating efficient organic semiconductors. nih.gov These D-A polymers have shown promising performance as active layers in both OPVs and OFETs. rsc.org Furthermore, small conjugated molecules based on benzothiazole have been designed with an A1–D–A2 (Acceptor1-Donor-Acceptor2) structure, demonstrating potential for data-storage applications. rsc.org
Table 2: Performance of Benzothiazole Analogues in Organic Electronic Devices
| Compound Type | Device | Role | Key Performance Metric |
| Benzothiazole-based arylamine | Perovskite Solar Cell | Hole-Transporting Material | Power Conversion Efficiency: 20.74% |
| Benzothiadiazole aryl-amine | Perovskite Solar Cell | Hole-Transporting Material | Power Conversion Efficiency: 18.05% |
| 4,7-di(9H-carbazol-9-yl)benzo[c] acs.orgacs.orgscite.aithiadiazole | Organic Thin-Film Transistor | Organic Semiconductor (p-channel) | Carrier Mobility: 10⁻⁴ cm²/Vs |
| Donor-Acceptor Polymer (with Benzothiadiazole) | Organic Photovoltaic / Organic Field-Effect Transistor | Electron-Accepting Material | High performance in devices |
This table summarizes key performance metrics of various benzothiazole derivatives in different organic electronic applications, showcasing their versatility.
Photoprotective and UV-Filtering Applications
Benzothiazole derivatives have emerged as promising candidates for the development of multifunctional photoprotective agents. Their inherent ability to absorb ultraviolet (UV) radiation, coupled with the potential for antioxidant activity, makes them attractive for applications in sunscreens and skin-protective cosmeceuticals. nih.govnih.gov
Research has focused on synthesizing novel benzothiazole compounds and evaluating their efficacy as UV filters. mdpi.com These studies often compare the performance of new derivatives against established UVB filters like 2-phenyl-1-H-benzimidazole-5-sulfonic acid (PBSA). nih.govnih.gov Certain benzothiazole derivatives have demonstrated superior protection against UVB radiation compared to PBSA. For example, a derivative bearing a furan (B31954) at the 2-position showed in vitro Sun Protection Factor (SPF) values significantly higher than the reference compound. nih.gov
A key parameter for sunscreens is the critical wavelength (λc), which indicates the breadth of UV protection. A broad-spectrum sunscreen should have a λc value greater than 370 nm. nih.gov Many newly synthesized benzothiazole derivatives meet this criterion, indicating their capacity to protect against both UVA and UVB radiation. nih.gov The combination of broad-spectrum UV filtering and antioxidant properties in a single molecule is a significant advantage, as it can protect the skin from both direct UV damage and the oxidative stress induced by reactive oxygen species (ROS). mdpi.com
Table 3: Photoprotective Properties of Selected Benzothiazole Derivatives
| Compound Derivative | UV Range | Key Finding |
| Benzothiazole with furan at position 2 | UVB | Superior in vitro SPF values compared to PBSA. nih.gov |
| Benzothiazole with pyrrole (B145914) at position 2 | UVB | Good photoprotection against UVB radiation. nih.gov |
| Benzothiazol-cinnamate derivatives | Broad Spectrum | Critical wavelength (λc) > 370 nm, indicating broad-spectrum protection. nih.gov |
| Acyl hydrazone linked benzothiazoles | Broad Spectrum | Designed to possess both photoprotective and antioxidant activities. nih.gov |
This table highlights the UV-filtering capabilities of different classes of benzothiazole derivatives, emphasizing their potential as effective photoprotective agents.
Environmental Chemistry Studies (e.g., Biodegradability, Fate Analysis)
The widespread use of benzothiazole and its derivatives in industrial and consumer products has led to their ubiquitous presence in the environment. scite.ainih.gov They are utilized as vulcanization accelerators in rubber, corrosion inhibitors, and biocides, resulting in their release into various environmental compartments. acs.orgscite.ai Consequently, understanding their environmental fate, including biodegradability and distribution, is of critical importance.
Benzothiazoles have been frequently detected in environmental matrices such as surface water, wastewater, sediment, and indoor dust. acs.orgnih.gov For instance, 2-hydroxybenzothiazole (B105590) (2-OH-BTH) has been identified as a major benzothiazole derivative in surface water. nih.gov The concentrations can range from nanograms per liter in water to micrograms per gram in dust. scite.ai
The environmental fate of these compounds is governed by processes such as microbial degradation, photolysis, and volatilization. scite.aiuri.edu Studies have shown that benzothiazole and 2-hydroxybenzothiazole can be microbially degraded. uri.edu However, some benzothiazole derivatives can be persistent in the environment. researchgate.net Due to their water solubility, they are less likely to adsorb to particles, settle in sediments, or bioaccumulate significantly. uri.edu
The analysis of benzothiazoles in environmental samples typically involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for their detection and quantification, often preceded by a sample preparation step like solid-phase extraction (SPE). nih.govcsbsju.edu These methods allow for the sensitive measurement of benzothiazole concentrations in complex environmental samples. nih.gov
Table 4: Environmental Occurrence and Fate of Benzothiazole Derivatives
| Compound | Environmental Matrix | Typical Concentration Range | Environmental Fate |
| Benzothiazole (BT) | Surface Water, Wastewater, Air, Dust | ng/L to µg/g | Volatilization, microbial degradation. scite.aiuri.edu |
| 2-Hydroxybenzothiazole (2-OH-BTH) | Surface Water, Wastewater | Up to 189 ng/L in surface water. nih.gov | Microbial degradation. uri.edu |
| 2-Aminobenzothiazole (NH2BT) | River Water, Wastewater, Dust, Fish | 31-549 ng/L in water; | Persistence and distribution under investigation. |
| 2-Mercaptobenzothiazole (2-SH-BTH) | Industrial environments, Runoff | - | Subject to chemical, biological, and photolytic degradation. scite.ai |
This table summarizes the presence of common benzothiazole derivatives in the environment and key aspects of their environmental fate.
Future Perspectives in Benzo D Thiazole 2,4 Diol Research
Emerging Synthetic Methodologies
The synthesis of the Benzo[d]thiazole-2,4-diol scaffold is anticipated to evolve beyond traditional condensation reactions, embracing principles of green and sustainable chemistry. Future methodologies will likely focus on improving efficiency, reducing environmental impact, and accessing novel derivatives with greater precision.
Key emerging approaches include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often results in higher yields compared to conventional heating methods. Its application to the synthesis of this compound could significantly streamline the production of the core structure and its analogues. eurekaselect.comresearchgate.net
Green Catalysis: The use of heterogeneous and recyclable catalysts, such as tin-based compounds (e.g., SnP2O7) or polymer-supported catalysts, presents an environmentally benign alternative to traditional acid or base catalysts. mdpi.com These methods minimize waste and allow for easier product purification.
Solvent-Free and Aqueous-Phase Reactions: Moving away from volatile organic solvents is a central goal of green chemistry. Future synthetic routes may explore solid-state reactions or reactions in water, which drastically reduces the environmental footprint of the synthesis. mdpi.combepls.com
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form complex products in a single step offer significant advantages in terms of atom economy and efficiency. Designing an MCR for this compound derivatives could provide rapid access to a library of compounds for screening and application development. bepls.com
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours), improved yields, enhanced reaction control. | Rapid synthesis of the core structure and functionalized derivatives. | eurekaselect.comresearchgate.net |
| Green Catalysis (e.g., SnP2O7) | High yields (87-95%), short reaction times (8-35 min), catalyst recyclability, environmentally friendly. | Efficient and sustainable production, minimizing hazardous waste. | mdpi.com |
| Solvent-Free Reactions | Economical, reduced environmental impact, often simpler work-up procedures. | Development of solid-state or melt-phase synthetic routes. | mdpi.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | Combinatorial synthesis of libraries of this compound derivatives for screening. | bepls.com |
Advanced Spectroscopic and Analytical Techniques
While standard techniques like NMR and IR spectroscopy are fundamental, future research will necessitate the use of more advanced analytical methods to fully characterize the complex structures and properties of this compound derivatives and their assemblies.
Prospective analytical directions include:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous assignment of proton and carbon signals, especially for more complex, substituted derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions and the verification of synthesized structures.
Single-Crystal X-ray Crystallography: This technique provides definitive proof of molecular structure and offers invaluable insights into the solid-state packing, conformation, and intermolecular interactions that govern the properties of the compound. mdpi.comresearchgate.net
Fluorescence Spectroscopy: Given that many benzothiazole derivatives exhibit interesting photophysical properties, detailed fluorescence spectroscopy studies will be essential to explore the potential of this compound as a fluorophore, sensor, or imaging agent. researchgate.net
Refined Computational Modeling and Predictive Chemistry
Computational chemistry is set to become an indispensable tool in the study of this compound, enabling the prediction of properties and the rational design of new derivatives before their synthesis.
Future computational efforts will likely concentrate on:
Density Functional Theory (DFT): DFT calculations will continue to be used for optimizing molecular geometries, predicting vibrational spectra, and analyzing electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding reactivity and photophysical behavior. mdpi.comnih.govscirp.org
Molecular Docking: To explore potential biological applications, molecular docking simulations will be employed to predict the binding modes and affinities of this compound derivatives with specific protein targets, such as enzymes or receptors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvent molecules or biological macromolecules over time.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be a critical step in the early-stage design of derivatives intended for biological applications, helping to identify candidates with favorable drug-like properties. nih.gov
| Technique | Predicted Properties | Relevance for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, molecular electrostatic potential. | Understanding stability, reactivity, and electronic/photophysical properties. | mdpi.comscirp.org |
| Molecular Docking | Binding affinity, interaction poses with biological targets. | Identifying potential protein targets and guiding the design of bioactive compounds. | nih.gov |
| Molecular Dynamics (MD) | Conformational changes, binding stability, solvent interactions. | Simulating behavior in a biological environment to assess target engagement. | mdpi.com |
| ADMET Prediction | Pharmacokinetic and toxicity profiles (e.g., solubility, permeability, metabolic stability). | Early-stage evaluation of drug-likeness for pre-clinical candidates. | nih.gov |
Exploration of Novel Supramolecular Assemblies
The diol functionality of this compound makes it an excellent candidate for constructing ordered supramolecular structures through hydrogen bonding. Research in this area can lead to the development of novel materials with unique properties.
Future avenues of exploration include:
Crystal Engineering: Systematically studying how modifications to the core structure influence intermolecular interactions (e.g., N—H⋯O, C—H⋯N hydrogen bonds) can allow for the rational design of crystals with specific architectures, such as one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks. nih.gov
Self-Assembled Nanostructures: By tuning solvent conditions or introducing complementary functional groups, this compound derivatives could be guided to self-assemble into well-defined nanostructures like gels, fibers, or vesicles for applications in materials science or as delivery systems.
Co-crystallization: Forming co-crystals with other molecules (co-formers) can be used to modify the physicochemical properties of this compound, such as solubility and stability, without altering the covalent structure of the molecule itself.
Design of Targeted Chemical Probes for Specific Biological Pathways (Pre-clinical)
The benzothiazole nucleus is a common feature in many biologically active compounds and fluorescent probes. researchgate.net Capitalizing on this, future research can focus on developing this compound-based probes for pre-clinical biological investigation.
Key research directions include:
Fluorescent Probes for Cellular Imaging: The scaffold can be modified to create "turn-on" or "turn-off" fluorescent probes that respond to specific analytes or changes in the cellular microenvironment (e.g., pH, reactive oxygen species). For instance, derivatives have been developed for sensing biologically relevant thiols like cysteine. researchgate.net
Targeted Enzyme Inhibitors: By incorporating specific functional groups designed to interact with the active site of a target enzyme, derivatives of this compound could be developed as selective inhibitors for enzymes implicated in diseases like cancer or inflammation. nih.gov
Receptor Ligands: The structure could be elaborated to create ligands with high affinity and selectivity for specific receptors, such as cannabinoid receptors, which have been targeted by other benzothiazole derivatives for anti-inflammatory applications. nih.gov The goal would be to investigate signaling pathways and validate new therapeutic targets in pre-clinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
